molecular formula C9H6BrF3O2 B1507423 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1214391-55-5

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1507423
CAS No.: 1214391-55-5
M. Wt: 283.04 g/mol
InChI Key: KCUGEEWWDJMZHI-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid (CAS 1214391-55-5) is a high-purity aryl acetic acid derivative intended for research and development purposes. The compound features a phenylacetic acid scaffold substituted with both bromo and trifluoromethyl functional groups, which are known to be key in modulating the physicochemical properties of molecules in medicinal chemistry . With a molecular formula of C 9 H 6 BrF 3 O 2 and a molecular weight of 283.04 g/mol , this building block is valuable for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. Its structural features are analogous to those explored in advanced drug discovery programs; for instance, similar substituted phenylacetic acid derivatives are utilized as key intermediates in the synthesis of potent, non-targeted anticryptosporidial agents, demonstrating the value of this chemical class in pioneering infectious disease research . The presence of both a bromine and a trifluoromethyl group on the aromatic ring makes it a versatile synthon for further functionalization. The bromine can undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the electron-withdrawing nature of the trifluoromethyl group can influence the metabolism and bioavailability of final target compounds . This product is offered as a solid and should be stored sealed in dry conditions at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGEEWWDJMZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733845
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214391-55-5
Record name [3-Bromo-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating these pathways, the compound can alter gene expression and cellular metabolism. In various cell types, this compound has been shown to induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, influencing gene expression and altering cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can modulate the activity of these enzymes, affecting the metabolic flux and levels of various metabolites. Additionally, this compound can influence the production of reactive oxygen species, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its presence in the mitochondria can enhance its effects on oxidative stress responses.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can enhance its ability to modulate oxidative stress responses and influence cellular metabolism.

Biological Activity

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid (C9H6BrF3O2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, related compounds have shown significant inhibition of cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
BPUMCF-78.47Inhibition of MMP-2 and MMP-9
BPUNIH-3T389.8Minimal toxicity

This data suggests that while the compound exhibits strong anticancer activity against specific cancer cells, it shows lower toxicity towards normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that derivatives with trifluoromethyl substitutions possess enhanced activity against various pathogens, including Chlamydia species. The presence of the trifluoromethyl group is crucial for maintaining antimicrobial potency .

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AChlamydia64 µg/mL
Compound BStaphylococcus128 µg/mL

These findings highlight the importance of structural modifications in enhancing the efficacy of antimicrobial agents .

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. This inhibition can lead to reduced tumor growth and spread .
  • Cell Cycle Modulation : Studies indicate that treatment with related compounds affects cell cycle progression, particularly in cancer cells, leading to increased apoptosis .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential and safety profile of compounds related to this compound:

  • Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells over 72 hours, revealing significant reductions in cell viability at increasing concentrations .
  • Chlamydial Infection Model : In a model using HEp-2 cells infected with Chlamydia, derivatives were found to significantly reduce chlamydial inclusion sizes and numbers, indicating effective antimicrobial action without cytotoxicity .

Scientific Research Applications

Medicinal Chemistry

Antithrombotic and Lipoxygenase Inhibitors

One of the primary applications of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid is in the development of antithrombotic agents and lipoxygenase inhibitors. Research has indicated that derivatives of this compound exhibit significant inhibitory activity against human neutrophil lipoxygenase, which is crucial for inflammatory processes. The structure-activity relationship (SAR) studies have shown that modifications in the trifluoromethyl group can enhance potency and selectivity for specific targets, making this compound a promising candidate for further drug development .

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on this compound. These derivatives were evaluated for their ability to inhibit lipoxygenase, with some compounds demonstrating IC50 values in the nanomolar range, indicating potent biological activity .

Material Science

Polymer Chemistry

In polymer chemistry, this compound serves as a valuable building block for synthesizing functionalized polymers. Its unique trifluoromethyl group imparts desirable properties such as increased thermal stability and hydrophobicity, which are beneficial in applications like coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal Stability>300 °C
Water AbsorptionLow (≤ 5%)
Mechanical StrengthHigh (Tensile strength >50 MPa)

Agrochemicals

Pesticide Development

The compound has also been explored for potential applications in agrochemicals. Its structural characteristics allow it to interact with biological systems effectively, making it suitable for developing herbicides and insecticides. Research indicates that modifications to the phenyl ring can enhance bioactivity against specific pests while minimizing toxicity to non-target organisms .

Case Study: Herbicidal Activity

A recent investigation assessed the herbicidal efficacy of several derivatives of this compound against common agricultural weeds. The results demonstrated significant activity at low concentrations, suggesting that these compounds could serve as effective alternatives to existing herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid and related arylacetic acid derivatives.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Substituents Positions Molecular Formula MW (g/mol) Synthesis Method Key Properties/Reactivity Applications
This compound Br, CF₃ 3,4 C₉H₆BrF₃O₂ 283.04 Likely bromination of CF₃ precursor Strong EWG effects; high acidity; Suzuki coupling candidate Pharmaceutical intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid Br, OMe 3,4 C₉H₉BrO₃ 245.07 Bromination of 4-methoxyphenylacetic acid Electron-donating OMe vs. EWG Br; forms H-bonded dimers Crystal structure studies; natural product synthesis
3,5-Bis(trifluoromethyl)phenylacetic acid CF₃, CF₃ 3,5 C₁₀H₆F₆O₂ 272.15 Halogenation or coupling reactions Enhanced hydrophobicity; strong EWG effects Agrochemicals; polymer additives
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid Cl, CF₃ 3,4 C₉H₆ClF₃O₂ 238.59 Chlorination of CF₃ precursor Lower steric bulk than Br analog; moderate acidity Medicinal chemistry intermediates
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid F, CF₃ 2,4 C₉H₆F₄O₂ 222.14 Fluorination via charge-transfer complex Fluorine's inductive effects; planar geometry Enzyme inhibition studies

Substituent Effects on Reactivity and Acidity

  • Electron-Withdrawing vs. Donating Groups :

    • Bromine (Br) and trifluoromethyl (-CF₃) are strong electron-withdrawing groups (EWGs) , which increase the acidity of the acetic acid moiety (pKa ~2–3 estimated) compared to analogs with electron-donating groups like methoxy (-OMe, pKa ~4–5) .
    • In 2-(3-Bromo-4-methoxyphenyl)acetic acid , the opposing electronic effects of Br (EWG) and OMe (EDG) create a polarized aryl ring, influencing hydrogen-bonding patterns in the crystal lattice .
  • Steric and Electronic Effects on Substitution Reactions :

    • The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine in analogs (e.g., 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid) offers milder reactivity .
    • Trifluoromethyl groups impart metabolic stability and lipophilicity, making such compounds valuable in drug design .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), whereas the bulkier CF₃ group in the target compound may disrupt such interactions, leading to altered solubility and melting points .
  • Solubility: The hydrophobic CF₃ group reduces aqueous solubility compared to methoxy or amino-substituted analogs (e.g., [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid) .

Preparation Methods

Diazotising Addition Reaction

  • Starting Material: A substituted aromatic amine (Formula II compound), specifically a 3-bromo-4-(trifluoromethyl)aniline derivative.
  • Reagents and Catalysts:
    • Vinylidene chloride as a key reagent to introduce the acetic acid side chain.
    • Acidic medium, commonly hydrochloric acid or sulfuric acid, in a mole ratio of approximately 1.1 to 1.5 relative to the aromatic amine.
    • Diazo reagents such as sodium nitrite, tert-butyl nitrite, or isopropyl nitrite.
    • Phase transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride, or methyl tricapryl ammonium chloride to enhance reaction efficiency.
    • Copper-based catalysts including copper acetate, basic copper carbonate, copper oxide, or copper bromide in catalytic amounts (0.01 to 0.1 mole ratio relative to the starting amine).
  • Solvent System: A mixture of water and organic solvents such as dichloromethane, tetrahydrofuran, toluene, or acetonitrile. The organic solvent to water weight ratio ranges from 0.2 to 1.5:1, optimizing solubility and reaction kinetics.
  • Reaction Conditions: The reaction is conducted at low temperatures, typically between -20°C and 30°C, with an optimal range of -15°C to 15°C to control diazonium salt stability and side reactions.
  • Mechanism: The aromatic amine undergoes diazotization to form a diazonium intermediate, which then reacts with vinylidene chloride in the presence of copper catalysts and PTC to yield an intermediate compound (Formula III).

Hydrolysis

  • The intermediate compound (Formula III) is subjected to acidic hydrolysis under mild conditions to convert the vinylidene chloride moiety into the acetic acid group, producing the target phenylacetic acid compound.
  • The hydrolysis is performed in aqueous or mixed aqueous-organic solvents, maintaining a solvent weight ratio similar to the diazotisation step.
  • The process avoids harsh conditions, ensuring high purity and yield of the final product.

Advantages of This Method

  • Environmental and Safety Profile: Avoids toxic cyanide reagents and high-pressure operations.
  • Cost Efficiency: Uses readily available and inexpensive raw materials and catalysts.
  • Scalability: Suitable for large-scale industrial synthesis due to mild conditions and stable intermediates.
  • Product Quality: Provides stable and high-purity 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid.

Supporting Data Table: Reaction Parameters

Parameter Range/Value Notes
Acid type HCl, H2SO4 1.1–1.5 mole ratio to aromatic amine
Diazo reagent NaNO2, t-BuONO, i-PrONO 1.1–1.5 mole ratio
Copper catalyst Cu(OAc)2, Cu2O, CuBr 0.01–0.1 mole ratio
Phase Transfer Catalyst (PTC) TBAB, TBACl, methyl tricapryl ammonium chloride 0.01–0.1 mole ratio
Solvent system Water + organic solvent (DCM, THF, toluene, acetonitrile) Organic solvent:water = 0.2–1.5:1 (wt)
Reaction temperature -20°C to 30°C Optimal: -15°C to 15°C
Solvent to substrate ratio 1–10:1 (mass) Optimal: 1–5:1

Comparative Notes on Other Methods

  • Sodium Cyanide Method: Involves chlorination to benzyl chloride, cyanation to benzyl cyanide, and hydrolysis. It suffers from low yield, high toxicity, and environmental hazards.
  • Phenylacetamide Hydrolysis: Uses styrene and ammoniacal sulfur to form phenylacetamide, then hydrolyzed. It produces malodorous by-products and requires pressurized conditions.
  • Oxo Synthesis: Carbonylation of benzyl chloride under phase transfer catalysis with expensive transition metal catalysts, prone to catalyst deactivation and high cost.

The diazotising addition followed by hydrolysis method provides a safer, more economical, and industrially viable alternative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid, and how does regioselectivity influence the process?

  • Methodological Answer : A common approach involves regioselective bromination of a pre-functionalized phenylacetic acid precursor. For example, bromine in acetic acid can selectively substitute hydrogen at the 3-position of the aromatic ring when electron-donating groups (e.g., methoxy) are present, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . For trifluoromethyl-substituted analogs, bromination conditions must balance reactivity and steric hindrance from the -CF₃ group. Reaction monitoring via TLC or HPLC and purification via recrystallization (e.g., using acetic acid/water mixtures) are critical for isolating high-purity crystals .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning substituent positions and hydrogen-bonding motifs. For example, SCXRD analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed a dihedral angle of 78.15° between the phenyl ring and acetic acid group, confirming steric and electronic effects . Complementary techniques include:

  • NMR : Distinct ¹H and ¹³C signals for the bromine-adjacent proton (e.g., deshielding at δ ~7.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, JCFJ_{C-F} ≈ 270 Hz) .
  • LCMS : Molecular ion peaks (e.g., m/z 283 [M+H]⁺ for C₉H₆BrF₃O₂) and fragmentation patterns validate molecular weight and functional groups .

Q. What are the common applications of this compound in academic research?

  • Methodological Answer : It serves as a versatile intermediate in:

  • Medicinal Chemistry : Synthesis of antimitotic agents like Combretastatin A-4 analogs via Perkin condensation/decarboxylation .
  • Materials Science : Development of fluorinated polymers or ligands for catalysis, leveraging the electron-withdrawing -CF₃ group to modulate electronic properties .
  • Biomolecular Studies : Derivatization into probes for studying enzyme interactions (e.g., acetyl-CoA synthetases) due to its carboxylic acid functionality .

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reaction mechanisms in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Bromine, as a moderate -I/+M group, directs subsequent substitutions to the para position. For example, Suzuki-Miyaura coupling of this compound with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/H₂O. The -CF₃ group stabilizes the transition state via inductive effects, enhancing coupling efficiency .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOAc) promotes crystal growth. Hydrogen-bonding motifs (e.g., R₂²(8) dimers via carboxylic acid O-H···O interactions) stabilize the lattice . For hygroscopic analogs, anhydrous conditions and anti-solvent addition (e.g., hexane) improve crystal quality. SCXRD data should be collected at low temperatures (100 K) to reduce thermal motion artifacts .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • Substituent Effects : The -CF₃ group increases the LUMO energy, making the ring less nucleophilic. Bromine’s σ-hole can be analyzed for halogen-bonding potential in supramolecular assemblies .
  • Reaction Pathways : Transition state modeling for decarboxylation or esterification reactions predicts activation energies and optimal catalysts (e.g., DCC/DMAP for amide coupling) .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks at 99–102°C vs. 117–119°C for bromophenylacetic acid isomers) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures (e.g., distinguishing ortho/meta protons in crude reaction products) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid
Reactant of Route 2
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid

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